molecular formula C12H10ClN3OS B12750468 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone CAS No. 119033-83-9

2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone

Cat. No.: B12750468
CAS No.: 119033-83-9
M. Wt: 279.75 g/mol
InChI Key: VKCFQLMMNPWNCW-RIYZIHGNSA-N
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Description

2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes or ketones. Thiosemicarbazones have been extensively studied for their biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-(p-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated and stirred for several hours to ensure complete reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use as a corrosion inhibitor and in the development of new materials.

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 4-(p-chlorophenyl)thiosemicarbazone involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, disrupting the function of metalloenzymes and other metal-dependent pathways. This chelation mechanism is believed to contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Furaldehyde, 4-(p-fluorophenyl)thiosemicarbazone
  • 2-Furaldehyde, 4-(p-methylphenyl)thiosemicarbazone
  • 2-Furaldehyde, 4-(p-nitrophenyl)thiosemicarbazone

Comparison: Compared to its analogs, 2

Properties

CAS No.

119033-83-9

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-furan-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-5-10(6-4-9)15-12(18)16-14-8-11-2-1-7-17-11/h1-8H,(H2,15,16,18)/b14-8+

InChI Key

VKCFQLMMNPWNCW-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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